molecular formula C22H20N2 B13118864 2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine

2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine

Cat. No.: B13118864
M. Wt: 312.4 g/mol
InChI Key: CDWFXBFECPICQI-UHFFFAOYSA-N
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Description

2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine is an organic compound with the molecular formula C22H18N2 It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 2,2’ positions and two amino groups at the 4,4’ positions on the naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2’-dimethyl-1,1’-binaphthalene.

    Nitration: The binaphthalene derivative undergoes nitration to introduce nitro groups at the 4,4’ positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups or other functional groups.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce acylated or alkylated compounds.

Scientific Research Applications

2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dimethyl-1,1’-binaphthalene: Lacks the amino groups, making it less reactive in certain chemical reactions.

    1,1’-Binaphthalene-2,2’-diamine: Has amino groups at different positions, leading to different reactivity and applications.

    2,2’-Dihydroxy-1,1’-binaphthalene: Contains hydroxyl groups instead of amino groups, resulting in different chemical properties.

Uniqueness

2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine is unique due to the specific positioning of the methyl and amino groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research.

Properties

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

4-(4-amino-2-methylnaphthalen-1-yl)-3-methylnaphthalen-1-amine

InChI

InChI=1S/C22H20N2/c1-13-11-19(23)15-7-3-5-9-17(15)21(13)22-14(2)12-20(24)16-8-4-6-10-18(16)22/h3-12H,23-24H2,1-2H3

InChI Key

CDWFXBFECPICQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)C3=C(C=C(C4=CC=CC=C43)N)C

Origin of Product

United States

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